4-Acetyl-2-cyanopyridine

Catalog No.
S1912693
CAS No.
52689-18-6
M.F
C8H6N2O
M. Wt
146.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Acetyl-2-cyanopyridine

CAS Number

52689-18-6

Product Name

4-Acetyl-2-cyanopyridine

IUPAC Name

4-acetylpyridine-2-carbonitrile

Molecular Formula

C8H6N2O

Molecular Weight

146.15 g/mol

InChI

InChI=1S/C8H6N2O/c1-6(11)7-2-3-10-8(4-7)5-9/h2-4H,1H3

InChI Key

XBKYNNZZGLAYMV-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC(=NC=C1)C#N

Canonical SMILES

CC(=O)C1=CC(=NC=C1)C#N

Preparation of Pyridine Derivatives

N-terminal Cysteine Bioconjugation

Production of 2-Picolinamide

Nitrile Biocatalysis

Preparation of 2-Cyano-4-Chloropyridines

Chemodivergent Benzylation of 4-Cyanopyridines

Preparation of 2-Amino-3-Cyanopyridines

4-Acetyl-2-cyanopyridine is a chemical compound with the molecular formula C₈H₆N₂O. It features a pyridine ring substituted at the 2-position with a cyano group and at the 4-position with an acetyl group. This compound is part of the broader family of cyanopyridines, which are known for their diverse applications in organic synthesis and medicinal chemistry due to their reactivity and ability to form various derivatives.

, particularly those involving nucleophilic additions and cyclizations. For example, it can react with thiols to form thiazoline derivatives, showcasing its utility in bioconjugation and peptide modification . Additionally, it can undergo hydrolysis under basic conditions to yield various products, including amides and carboxylic acids . The compound's reactivity is largely attributed to the electron-withdrawing nature of the cyano group, which enhances its electrophilicity.

The biological activity of 4-acetyl-2-cyanopyridine has been explored in various studies, particularly regarding its interactions with cysteine residues in proteins. Its derivatives have shown selective reactivity towards thiols, making them valuable for studying protein modifications and potential therapeutic applications. The compound's ability to facilitate peptide bond cleavage selectively at cysteine sites indicates its potential in drug delivery systems and therapeutic interventions .

Several methods exist for synthesizing 4-acetyl-2-cyanopyridine:

  • Direct Cyanation: This method involves the cyanation of 2-acetylpyridine using potassium cyanide under controlled conditions, yielding 4-acetyl-2-cyanopyridine in moderate yields .
  • Acylation of 2-Cyanopyridine: Another approach is to acylate 2-cyanopyridine with acetic anhydride or acetyl chloride, leading to the formation of the desired compound .
  • Radical Addition Reactions: Recent studies have reported metal-free radical addition methods that can generate substituted pyridine derivatives, including 4-acetyl-2-cyanopyridine, from α,β-unsaturated ketones and 4-cyanopyridine .

4-Acetyl-2-cyanopyridine has several applications:

  • Medicinal Chemistry: It serves as a building block for synthesizing biologically active compounds.
  • Peptide Modification: Its selective reactivity with thiols makes it useful for modifying peptides and proteins in biochemical research.
  • Organic Synthesis: The compound is employed as an intermediate in various organic synthesis pathways.

Studies have shown that 4-acetyl-2-cyanopyridine interacts selectively with cysteine residues in peptides, leading to the formation of stable thiazoline products. This selectivity is advantageous for developing bioconjugation techniques that require precise targeting of specific amino acids within proteins . Furthermore, it has been used to explore peptide bond cleavage mechanisms involving glutathione and other thiol-containing compounds.

Several compounds share structural similarities with 4-acetyl-2-cyanopyridine. Here are some notable examples:

Compound NameStructure FeaturesUnique Characteristics
2-CyanopyridinePyridine ring with a cyano group at position 2Known for its ability to form thiazoline derivatives selectively
3-CyanopyridineCyano group at position 3Reacts differently compared to 2-cyanopyridines; often used in hydrolysis reactions
4-CyanopyridineCyano group at position 4Utilized in similar synthetic pathways but exhibits different reactivity profiles
AcetylpyridineAcetyl group at position 2Lacks the cyano functionality but serves as a precursor for cyanated derivatives
PicolinamideAmide derivative of picolinic acidExhibits different chemical properties due to the amide functional group

Uniqueness

The uniqueness of 4-acetyl-2-cyanopyridine lies in its dual functionality—combining both an acetyl and a cyano group—allowing it to engage in diverse

XLogP3

0.6

Wikipedia

4-ACETYL-2-CYANOPYRIDINE

Dates

Modify: 2023-08-16

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